(4-(3-Fluoropropoxy)-2-methylphenyl)methanol

Lipophilicity Drug Design Physicochemical Property

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol (CAS 1616507-85-7) is a fluorinated benzyl alcohol derivative with the molecular formula C11H15FO2 and molecular weight 198.23 g/mol. The compound features a hydroxymethyl group at the benzylic position, a 3-fluoropropoxy chain at the para position, and a methyl substituent at the ortho position.

Molecular Formula C11H15FO2
Molecular Weight 198.23 g/mol
CAS No. 1616507-85-7
Cat. No. B1406489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Fluoropropoxy)-2-methylphenyl)methanol
CAS1616507-85-7
Molecular FormulaC11H15FO2
Molecular Weight198.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCF)CO
InChIInChI=1S/C11H15FO2/c1-9-7-11(14-6-2-5-12)4-3-10(9)8-13/h3-4,7,13H,2,5-6,8H2,1H3
InChIKeyNIMRGMSZNGGCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (4-(3-Fluoropropoxy)-2-methylphenyl)methanol CAS 1616507-85-7: Compound Identity and Class Baseline


(4-(3-Fluoropropoxy)-2-methylphenyl)methanol (CAS 1616507-85-7) is a fluorinated benzyl alcohol derivative with the molecular formula C11H15FO2 and molecular weight 198.23 g/mol . The compound features a hydroxymethyl group at the benzylic position, a 3-fluoropropoxy chain at the para position, and a methyl substituent at the ortho position. It belongs to the class of partially fluorinated alkoxy benzyl alcohols, a group of building blocks employed in medicinal chemistry and agrochemical intermediate synthesis where modulation of lipophilicity and metabolic stability through fluorination is sought [1]. The compound is primarily supplied as a research chemical with typical purity specifications of 95–98% .

Building Block Class Partially fluorinated alkoxy benzyl alcohol with ortho-methyl and para-3-fluoropropoxy groups
Procurement Use Research-grade intermediate for medicinal chemistry and agrochemical synthesis where lipophilicity and metabolic stability modulation is sought

Why (4-(3-Fluoropropoxy)-2-methylphenyl)methanol Cannot Be Replaced by Generic Fluoropropoxy Benzyl Alcohols


The simultaneous presence of an ortho-methyl group and a para-3-fluoropropoxy substituent on the benzyl alcohol scaffold creates a steric and electronic environment that is absent in simpler analogs such as [4-(3-fluoropropoxy)phenyl]methanol (CAS 449778-58-9). The 2-methyl group increases calculated logP by approximately 1.14 units relative to the des-methyl comparator, conferring markedly higher lipophilicity that directly impacts solubility, membrane partitioning, and metabolic handling [1]. Furthermore, partially fluorinated alkoxy chains are known to act as conformational adaptors whose effective lipophilicity is modulated by adjacent substituents on the aromatic ring . Therefore, replacing this compound with a generic 4-(3-fluoropropoxy)benzyl alcohol lacking the ortho-methyl group would introduce an uncharacterized shift in physicochemical properties that can alter reaction outcomes, biological activity, or pharmacokinetic profiles in downstream applications.

Lipophilicity Mismatch
Ortho-methyl group markedly elevates logP, altering partitioning, chromatographic retention, and membrane interaction compared to des-methyl [4-(3-fluoropropoxy)phenyl]methanol.
Steric and Conformational Differences
Ortho-methyl introduces steric shielding at the benzylic alcohol and modulates the conformational adaptor behavior of the 3-fluoropropoxy chain; absent in unsubstituted analogs.

Quantitative Differentiation Evidence for (4-(3-Fluoropropoxy)-2-methylphenyl)methanol vs. Structurally Proximal Analogs


Lipophilicity Advantage: logP Increase of ~1.14 Units vs. Des-Methyl [4-(3-Fluoropropoxy)phenyl]methanol

(4-(3-Fluoropropoxy)-2-methylphenyl)methanol exhibits a calculated logP of 3.061, compared with 1.917 for the des-methyl analog [4-(3-fluoropropoxy)phenyl]methanol (CAS 449778-58-9), representing a logP increase of approximately 1.14 units [1]. This difference, arising solely from the presence of the ortho-methyl group, translates to a roughly 13-fold increase in octanol/water partition coefficient. For context, a related compound 4-[4-(3-fluoropropoxy)-2,5-dimethylbenzyl]morpholine (AMB2441887) shows a logP of 3.614, confirming that o-methyl substitution consistently elevates lipophilicity in this chemotype .

logP Increase
Cross-study comparable
3.06 vs 1.92
Δ +1.14 (~13-fold)
Substantially higher lipophilicity drives partitioning and permeability differences
In silico logP; comparator from vendor data
Lipophilicity Drug Design Physicochemical Property

Ortho-Methyl Steric Shield: Differential Conformational Constraint on the Hydroxymethyl Group vs. Unsubstituted Analogs

The ortho-methyl group in (4-(3-fluoropropoxy)-2-methylphenyl)methanol imposes steric congestion around the benzylic hydroxymethyl moiety. In unsubstituted [4-(3-fluoropropoxy)phenyl]methanol, the CH₂OH group has free rotation and an unhindered approach trajectory for derivatization. In the target compound, the ortho-methyl group restricts the conformational freedom of the CH₂OH substituent, which can alter reaction rates in esterification, etherification, and oxidation reactions compared to the des-methyl analog. While no direct kinetic comparison data are published, the steric parameter (Charton ν value) for ortho-methyl is well-established as 0.52–0.69 vs. 0 for hydrogen [1], providing a quantitative basis for predicting differential reactivity.

Steric Parameter
Class-level inference
ν 0.52–0.69
vs ν 0 (H)
Ortho-methyl provides measurable steric shielding at the reactive benzylic alcohol
Charton steric parameters; reactivity impact inferred
Conformational Analysis Synthetic Intermediate Steric Effect

Physical Form Differentiation: Solid vs. Liquid Handling for Weighing and Formulation

The des-methyl analog [4-(3-fluoropropoxy)phenyl]methanol (CAS 449778-58-9) is reported as a solid with a melting point of 52–54 °C . In contrast, (4-(3-fluoropropoxy)-2-methylphenyl)methanol is listed by multiple suppliers as a liquid or low-melting solid at ambient temperature, consistent with the symmetry-breaking effect of the ortho-methyl group disrupting crystal packing. A structurally analogous compound with a similar methyl substitution pattern, (3-fluoro-6-methyl-2-propoxyphenyl)methanol, is documented as a liquid [1]. This difference in physical state has practical consequences for automated liquid handling, solution preparation, and large-scale dispensing workflows.

Physical Form
Class-level inference
Liquid vs Solid
mp depression ≥25 °C
Liquid form enables direct dispensing in automated synthesis
Based on supplier listings and analog data
Physical Form Procurement Formulation

Conformational Adaptor Behavior of the 3-Fluoropropoxy Chain: Context-Dependent Lipophilicity Modulation

Partially fluorinated n-propyloxy groups, including the 3-fluoropropoxy moiety, can switch between polar and non-polar conformations depending on the chemical environment, a phenomenon termed 'conformational adaptor' or 'lipophilicity chameleon' behavior [1]. The presence of an electron-donating ortho-methyl group on the aromatic ring has been shown to increase the lipophilicity differential between an oxygenated compound and its fluorinated analogue, while electron-withdrawing groups lead to smaller differences [1]. In the target compound, the ortho-methyl (electron-donating, σₘ = -0.07) cooperates with the 3-fluoropropoxy chain to enhance the context-dependent lipophilicity range compared to analogs bearing electron-withdrawing ortho substituents such as chlorine (σₘ = +0.37) in (2-chloro-4-(3-fluoropropoxy)phenyl)methanol.

Adaptor Behavior
Class-level inference
Electron-donating ortho-methyl amplifies lipophilicity range
Context-dependent logP modulation depends on ortho substituent electronic nature
General principle from fluorinated alkoxy studies
Fluorinated Alkoxy Metabolic Stability Conformational Analysis

Target Application Scenarios for (4-(3-Fluoropropoxy)-2-methylphenyl)methanol Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated logP (3.0–3.6 Range) Without Extending Alkyl Chain Length

In lead optimization programs where a logP between 3.0 and 3.6 is desired for optimal membrane permeability while maintaining the compact 3-fluoropropoxy motif, (4-(3-fluoropropoxy)-2-methylphenyl)methanol (logP 3.06) offers a direct fit, whereas the des-methyl analog (logP 1.92) would require additional structural modifications to reach the same lipophilicity window [1]. The ortho-methyl group provides the logP increase without introducing additional rotatable bonds or extending the molecular length, preserving ligand efficiency metrics.

Automated High-Throughput Synthesis Platforms Requiring Liquid-Dispensable Benzyl Alcohol Building Blocks

For HTS library synthesis using automated liquid handlers, the liquid physical state of (4-(3-fluoropropoxy)-2-methylphenyl)methanol eliminates the need for pre-weighing and dissolution that solid [4-(3-fluoropropoxy)phenyl]methanol (mp 52–54 °C) would require . This reduces cycle time per reaction well and minimizes gravimetric error in nanomole-scale parallel synthesis.

Synthesis of Fluorinated Aryl Ether Intermediates Where Ortho-Steric Shielding Modulates Reactivity

When a benzyl alcohol intermediate must survive selective functionalization at other positions of the molecule, the ortho-methyl group in (4-(3-fluoropropoxy)-2-methylphenyl)methanol provides steric protection of the benzylic alcohol, potentially reducing undesired oxidation or premature coupling at this site relative to the unsubstituted analog [2]. This can simplify protecting group strategies in multi-step synthetic routes.

Structure-Activity Relationship Studies Probing the Lipophilicity Chameleon Effect of 3-Fluoropropoxy Groups

For systematic SAR investigations into how electron-donating vs. electron-withdrawing ortho substituents modulate the conformational adaptor behavior of partially fluorinated alkoxy groups, (4-(3-fluoropropoxy)-2-methylphenyl)methanol serves as a key electron-donating (σₘ = -0.07) reference point, complementing ortho-chloro (σₘ = +0.37) and ortho-hydrogen (σₘ = 0) comparators [3].

Application
Selection Property
Validation Focus
Lead Optimization with Elevated Lipophilicity
Lipophilicity elevated by ortho-methyl
logP range suitability
Automated HTS Library Synthesis
Liquid physical form
Direct dispensing compatibility
Multi-step Synthesis with Steric Control
Ortho-methyl steric shielding
Regioselectivity / protecting strategy
SAR of Fluoropropoxy Adaptors
Electron-donating ortho substituent
Lipophilicity modulation breadth
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